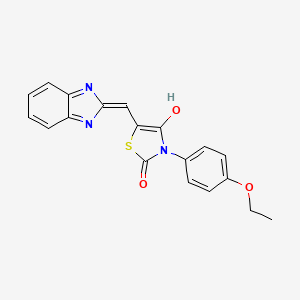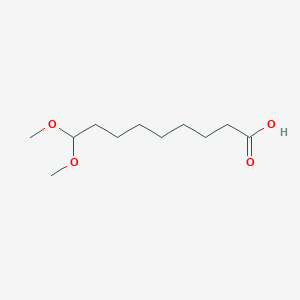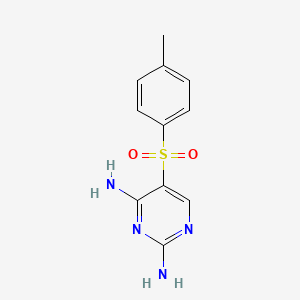
4-(benzenesulfonyl)-N,N-dimethylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzenesulfonyl)-N,N-dimethylpiperazine-1-carboxamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, which is further substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N,N-dimethylpiperazine-1-carboxamide typically involves the reaction of benzenesulfonyl chloride with N,N-dimethylpiperazine-1-carboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N,N-dimethylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
4-(benzenesulfonyl)-N,N-dimethylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N,N-dimethylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of carbonic anhydrase, thereby inhibiting its activity. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or antimicrobial activity against certain pathogens.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity.
Benzenesulfonyl chloride: A reactive intermediate used in the synthesis of sulfonamides.
4-(2-aminoethyl)benzenesulfonamide: Another sulfonamide derivative with different substituents.
Uniqueness
4-(benzenesulfonyl)-N,N-dimethylpiperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzenesulfonyl group with a piperazine ring and a carboxamide group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H19N3O3S |
|---|---|
Molecular Weight |
297.38 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-N,N-dimethylpiperazine-1-carboxamide |
InChI |
InChI=1S/C13H19N3O3S/c1-14(2)13(17)15-8-10-16(11-9-15)20(18,19)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
InChI Key |
BTBWFSPBOZKSMD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,5-dichloro-4-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12124143.png)

![(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B12124153.png)
![Ethyl 5-(3,4-dimethoxyphenyl)-2-[(3,4-dimethoxyphenyl)methylene]-7-methyl-3-ox o-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12124161.png)
![Benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)methyl]-](/img/structure/B12124162.png)

![3-(thiophen-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B12124177.png)



![1,5-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B12124201.png)
![2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12124202.png)

